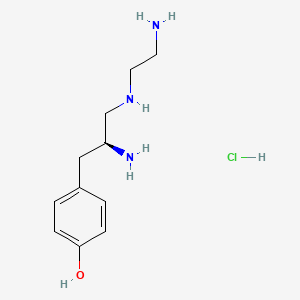
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a phenolic moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenolic compound with an appropriate aminoalkyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the amino groups can yield primary or secondary amines.
科学研究应用
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of (S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the phenolic group can participate in redox reactions, modulating the oxidative state of cellular components.
相似化合物的比较
Similar Compounds
(S)-2-Amino-N-ethylpropanamide: Another compound with similar amino and phenolic functionalities.
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane: A silane compound with comparable amino groups.
Uniqueness
(S)-4-(2-Amino-3-((2-aminoethyl)amino)propyl)phenol hydrochloride is unique due to its specific arrangement of amino and phenolic groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H20ClN3O |
|---|---|
分子量 |
245.75 g/mol |
IUPAC 名称 |
4-[(2S)-2-amino-3-(2-aminoethylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H19N3O.ClH/c12-5-6-14-8-10(13)7-9-1-3-11(15)4-2-9;/h1-4,10,14-15H,5-8,12-13H2;1H/t10-;/m0./s1 |
InChI 键 |
TWVPKOVSGGKPDJ-PPHPATTJSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](CNCCN)N)O.Cl |
规范 SMILES |
C1=CC(=CC=C1CC(CNCCN)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
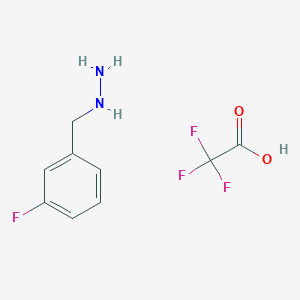
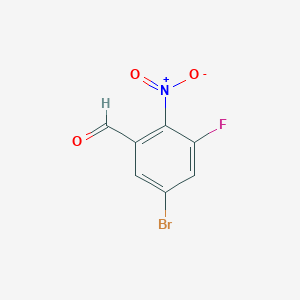



![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
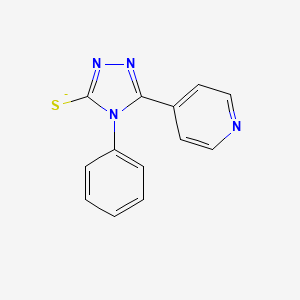
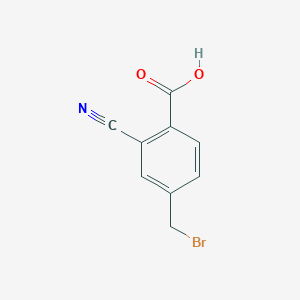

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylate](/img/structure/B15130978.png)
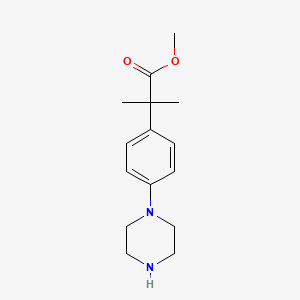
![6-Methylspiro[2.5]octan-6-amine](/img/structure/B15130988.png)

